molecular formula C12H25N3O2 B2694341 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1210208-57-3

1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No. B2694341
CAS RN: 1210208-57-3
M. Wt: 243.351
InChI Key: OTBNOZIEHMPHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been widespread and is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Ionic Liquids and Sustainable Construction

Ionic liquids (ILs) have gained prominence as green solvents due to their low volatility and environmental friendliness. EMPU, specifically the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][Tf2N]) , has been studied for its thermal safety characteristics in construction-related processes . Researchers have employed non-linear fitting approaches to understand its activation energy and reactivity hazard. Notably, [EMIM][Tf2N] exhibits increased reactivity beyond 280 °C, emphasizing the importance of process safety. Designing safe storage environments for this compound requires considering runaway temperatures in different containers.

Dual Inhibitor for ALK and ROS1 Kinases

EMPU derivatives have shown promise as dual inhibitors for clinically relevant kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as inhibitors for both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds exhibit high selectivity and broad substrate scope . Such dual inhibitors are crucial in cancer research and drug development.

Molecular Structure Studies

Researchers have characterized the molecular structure of [EMIM][Tf2N] using techniques like FTIR and Raman spectroscopy. These studies provide insights into the interactions within the ionic liquid, aiding in understanding its behavior and applications .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea” and other piperidine derivatives will continue to be an area of interest in pharmaceutical research.

properties

IUPAC Name

1-ethyl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-13-12(16)14-10-11-4-6-15(7-5-11)8-9-17-2/h11H,3-10H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNOZIEHMPHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.